N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds with structural similarities often focuses on their synthesis and characterization. For example, the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has shown potent and selective inhibition of the Met kinase superfamily, highlighting the importance of structural features in designing selective enzyme inhibitors (Schroeder et al., 2009). Similarly, the synthesis of novel compounds based on the thiazole and pyrimidine scaffolds has been explored for their anti-inflammatory and analgesic properties, demonstrating the versatility of these cores in drug design (Abu‐Hashem et al., 2020).
Biological Activities
Compounds featuring thiazole and pyridine rings have been extensively studied for their biological activities. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have been designed with potential antibacterial and antifungal activities, showcasing the biological relevance of these heterocyclic systems (Ameen & Qasir, 2017). Additionally, dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, further emphasizing the therapeutic potential of structurally complex molecules (Lalpara et al., 2021).
Methodological Innovations
The development of novel synthetic methodologies to create complex molecules is a crucial aspect of scientific research. Studies have focused on creating efficient synthetic routes to produce compounds with potential medicinal properties, such as thiazole derivatives, which can be used in various pharmacological contexts (Kumar et al., 2013).
Properties
IUPAC Name |
N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-11-3-5-15(27-2)14(7-11)22-17(25)8-13-10-28-19(21-13)23-18(26)12-4-6-16(24)20-9-12/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,22,25)(H,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFRZSGFPRKHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.